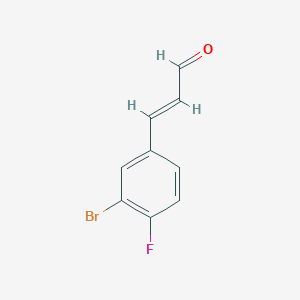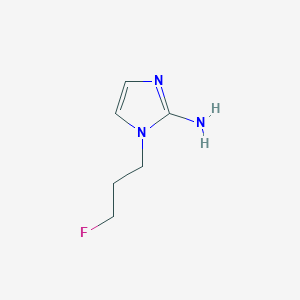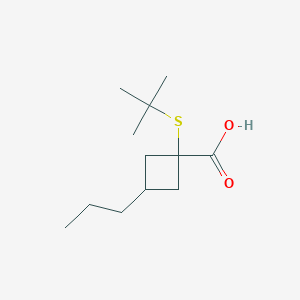
1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a methanamine group at the 4th position of the indene structure, forming a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde.
Reductive Amination: The carbaldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(7-Chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(7-Chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methanamine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
- 7-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde
- 7-Chloro-2,3-dihydro-1H-inden-1-one
Comparison: 1-(7-Chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride is unique due to the presence of the methanamine group at the 4th position, which imparts specific chemical and biological properties. In contrast, similar compounds may have different functional groups at various positions, leading to variations in their reactivity and applications.
Eigenschaften
Molekularformel |
C10H13Cl2N |
|---|---|
Molekulargewicht |
218.12 g/mol |
IUPAC-Name |
(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-5-4-7(6-12)8-2-1-3-9(8)10;/h4-5H,1-3,6,12H2;1H |
InChI-Schlüssel |
SPLKMRMYRFEIGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2C1)Cl)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
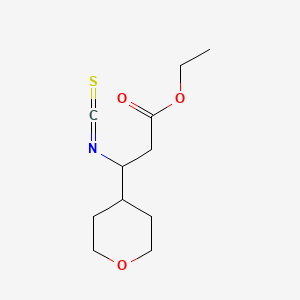

![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)

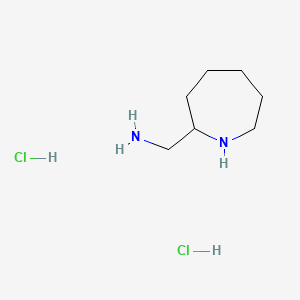
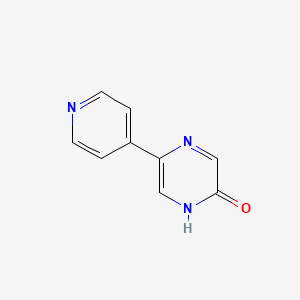

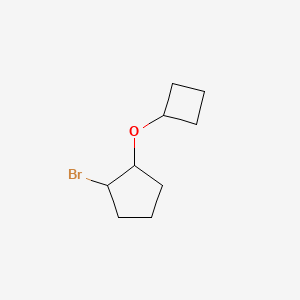
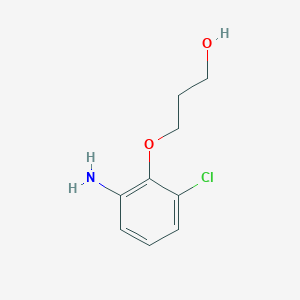
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
